molecular formula C8H8N2O2S B11968647 5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 134811-21-5

5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B11968647
CAS No.: 134811-21-5
M. Wt: 196.23 g/mol
InChI Key: KXNPSQQNORGKEB-NSCUHMNNSA-N
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Description

5-[(2E)-2-Butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a thiobarbiturate derivative characterized by a pyrimidinedione core with a 2-thioxo group and a conjugated (2E)-2-butenylidene substituent at position 3. The compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. Its structure combines a planar, conjugated system (due to the butenylidene moiety) with hydrogen-bonding capabilities from the pyrimidinedione core, making it a versatile scaffold for medicinal chemistry .

Properties

CAS No.

134811-21-5

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

5-[(E)-but-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C8H8N2O2S/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h2-4H,1H3,(H2,9,10,11,12,13)/b3-2+

InChI Key

KXNPSQQNORGKEB-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C=C1C(=O)NC(=S)NC1=O

Canonical SMILES

CC=CC=C1C(=O)NC(=S)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of barbituric acid with an appropriate aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted pyrimidinediones depending on the nucleophile used.

Scientific Research Applications

5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione are heavily influenced by substitutions on the pyrimidinedione core. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents at Position 5 Molecular Formula Key Properties/Activities References
Target Compound (2E)-2-Butenylidene C₉H₁₀N₂O₂S Potential AAC(6′)-Ib inhibition; planar structure enhances DNA/enzyme binding
5-(Furan-2-ylmethylidene) derivative (Compound 2a) Furan-2-ylmethylidene + benzoic acid C₁₆H₁₂N₂O₄S Potent AAC(6′)-Ib inhibitor; benzoic acid enhances activity
5-(3-Hydroxybenzylidene) derivative 3-Hydroxybenzylidene C₁₁H₈N₂O₃S Improved solubility due to hydroxyl group; unconfirmed bioactivity
5-[(5-Methyl-2-thienyl)methylene] derivative 5-Methylthienylmethylene + 4-fluorophenyl C₁₆H₁₂FN₃O₂S₂ Anticipated selectivity for bacterial targets via fluorophenyl substitution
Thiopental Sodium 1-Methylbutyl + ethyl C₁₁H₁₇N₂NaO₂S Hypnotic/sedative; acts via GABA receptor modulation
Primidone Ethyl + phenyl C₁₂H₁₄N₂O₂ Anticonvulsant; metabolized to phenobarbital

Enzymatic Inhibition Profiles

  • AAC(6′)-Ib Inhibition:
    • The target compound’s planar butenylidene group facilitates intercalation into the enzyme’s active site, similar to furan-2-ylmethylidene derivatives. However, absence of a benzoic acid group may limit its potency compared to Compound 2a .

Physicochemical Properties

  • Melting Points:
    • Derivatives with rigid aromatic substituents (e.g., 4d in ) exhibit higher melting points (322–325°C) due to crystalline packing .
    • Alkyl-substituted analogs (e.g., 5-ethyl-5-hexyl derivative) have lower melting points (~144–147°C) .
  • Solubility: Hydroxybenzylidene derivatives show moderate solubility in polar solvents, whereas bromophenylamino derivatives (e.g., C₁₁H₈BrN₃O₂S) are sparingly soluble .

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